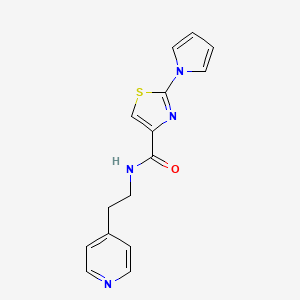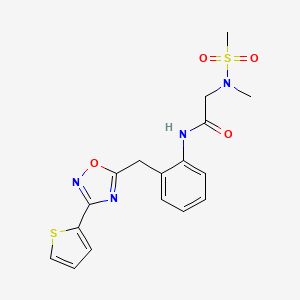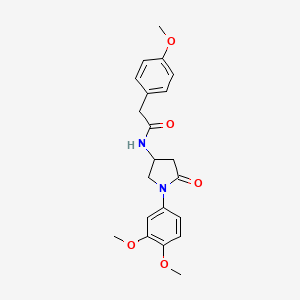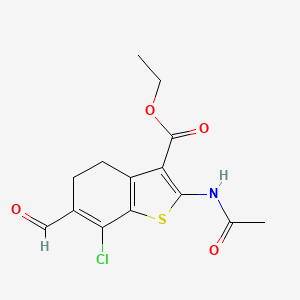
N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-tumor effects and has been studied for its potential use in cancer therapy.
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Development
Antituberculosis Activity : A study highlighted the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the synthesized compounds, one exhibited promising activity against all tests with notable inhibition of MTB DNA gyrase and minimal cytotoxicity, indicating potential as a therapeutic agent against tuberculosis (Jeankumar et al., 2013).
Antimicrobial and Antitumor Activities : Research into the synthesis of pyridine thiazole derivatives and their Zn(II) complexes showed that these compounds possess significant antimicrobial activity. The metal complexes, in particular, exhibited greater activity than the free ligands, suggesting their potential in developing new bioactive materials with antimicrobial and antitumor properties (Xun-Zhong et al., 2020).
Molecular Interaction Studies
Cellular Permeability : An investigation into the cellular permeability of DNA-binding pyrrole-imidazole polyamides found that certain linkers significantly affect their ability to penetrate cells. This study provides valuable insights into designing more efficient DNA-binding molecules for therapeutic purposes (Liu & Kodadek, 2009).
Dynamic Tautomerism : The study of N-(Pyridin-2-yl)thiazol-2-amine revealed its dynamic tautomerism and divalent N(I) character, essential for understanding the electron distribution and protonation energy. This research is crucial for the development of compounds with specific electron-donating properties (Bhatia, Malkhede, & Bharatam, 2013).
Design of Compounds with Specific Biological Activities
Insecticidal Agents : The synthesis and assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrated potential insecticidal properties. This research contributes to the development of novel pest control agents (Fadda et al., 2017).
Antioxidant Activity : A study synthesized new pyrrole, pyridine, and thiazole derivatives, evaluating them as antioxidant agents. Some compounds exhibited remarkable antioxidant activity, suggesting their use in developing treatments for oxidative stress-related diseases (Zaki et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(17-8-5-12-3-6-16-7-4-12)13-11-21-15(18-13)19-9-1-2-10-19/h1-4,6-7,9-11H,5,8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPSSNXCQVJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2897824.png)
![N-(1-cyanocycloheptyl)-2-[2-pyrrolidin-1-yl-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2897826.png)
amine dihydrochloride](/img/structure/B2897827.png)
![2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897828.png)
![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)
![3-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2897836.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)
![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)
![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)